Cas no 3309-68-0 (Phosphorodithioic acid,O,O-diethyl S-[(propylthio)methyl] ester)

Phosphorodithioic acid,O,O-diethyl S-[(propylthio)methyl] ester structure
3309-68-0 structure
Product name:Phosphorodithioic acid,O,O-diethyl S-[(propylthio)methyl] ester
CAS No:3309-68-0
MF:C8H19O2PS3
MW:274.40406
CID:308436
PubChem ID:76813

Phosphorodithioic acid,O,O-diethyl S-[(propylthio)methyl] ester Chemical and Physical Properties

Names and Identifiers

    • Phosphorodithioic acid,O,O-diethyl S-[(propylthio)methyl] ester
    • AI3-22866
    • Ame
    • BRN 1708982
    • CL 12009
    • dithiophosphoric acid O,O'-diethyl ester-S-(propylsulfanyl-methyl ester)
    • Dithiophosphorsaeure-O,O'-diaethylester-S-(propylmercapto-methylester)
    • ENT 22866
    • Methanethiol, (propylthio)-, S-ester with O,O-diethyl phosphorodithioate
    • O,O-Diethyl S-n-propylmercaptomethyl dithiophosphate
    • O,O-Diethyl-S-(propylthiomethyl)phosphorodithioate
    • Phosphorodithioic acid, O,O-diethyl S-((propylthio)methyl) ester
    • DTXSID10186748
    • Phosphorodithioic acid, O,O-diethyl S-[(propylthio)methyl] ester
    • TM 12009
    • 3309-68-0
    • American cyanamid 12,009
    • Inchi: InChI=1S/C8H19O2PS3/c1-4-7-13-8-14-11(12,9-5-2)10-6-3/h4-8H2,1-3H3
    • InChI Key: QOVQEVZZHCLMPY-UHFFFAOYSA-N
    • SMILES: CCCSCSP(OCC)(=S)OCC

Computed Properties

  • Exact Mass: 274.02867
  • Monoisotopic Mass: 274.028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 9
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101A^2
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.176
  • Boiling Point: 312.9°C at 760 mmHg
  • Flash Point: 143°C
  • Refractive Index: 1.535
  • PSA: 18.46
  • LogP: 4.76840

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